2-Methyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol
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Overview
Description
2-Methyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol is an organic compound with the molecular formula C18H21NO3S and a molecular weight of 331.43 g/mol . This compound is known for its complex structure, which includes a piperidine ring and a sulfonyl group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Methyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol typically involves multiple steps, including the formation of the piperidine ring and the sulfonylation of the phenyl ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure purity and yield.
Chemical Reactions Analysis
2-Methyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
2-Methyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and piperidine ring play crucial roles in these interactions, affecting the compound’s binding affinity and activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation .
Comparison with Similar Compounds
2-Methyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and may have similar biological activities.
Phenylsulfonyl compounds: These compounds contain the sulfonyl group attached to a phenyl ring and may exhibit similar chemical reactivity.
Unique Features: The combination of the piperidine ring and sulfonyl group in this compound makes it unique, providing distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-5-(4-piperidin-1-ylsulfonylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-14-5-6-16(13-18(14)20)15-7-9-17(10-8-15)23(21,22)19-11-3-2-4-12-19/h5-10,13,20H,2-4,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEMFDLTIOXDIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684071 |
Source
|
Record name | 4-Methyl-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261917-89-8 |
Source
|
Record name | 4-Methyl-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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